5-Chlorouracil

Description

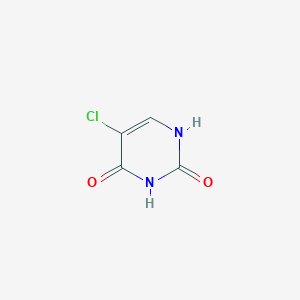

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBZKVVGZNMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075137 | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-81-1 | |

| Record name | 5-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLOROURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LQ4V03RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Chlorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and characterization of 5-Chlorouracil, a halogenated derivative of uracil (B121893) with significant applications in medicinal chemistry and biochemical research. The document details experimental protocols for its preparation and a comprehensive analysis of its physicochemical properties through various spectroscopic and analytical techniques.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic chlorination of uracil. One effective and widely used method involves the use of N-Chlorosuccinimide (NCS) as the chlorinating agent in a suitable solvent.

Synthesis via Chlorination of Uracil with N-Chlorosuccinimide

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve uracil in a suitable solvent such as glacial acetic acid.

-

Addition of Reagent: To this solution, add N-Chlorosuccinimide (NCS) in a stoichiometric amount.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is then collected by filtration.

-

Purification: Wash the crude product with cold water and then with a small amount of cold ethanol (B145695) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the obtained spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~11.5 | broad singlet | N1-H |

| ~11.2 | broad singlet | N3-H | |

| ~8.0 | singlet | C6-H | |

| ¹³C | ~163 | singlet | C4 (C=O) |

| ~150 | singlet | C2 (C=O) | |

| ~140 | singlet | C6 | |

| ~108 | singlet | C5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at various wavelengths.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Table 2: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | N-H stretching vibrations |

| ~1700 | Strong | C=O stretching (asymmetric) |

| ~1650 | Strong | C=O stretching (symmetric) |

| ~1450 | Medium | C=C stretching |

| ~780 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition and structure. Electron Ionization (EI) is a common technique used for this purpose.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

Table 3: Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 146/148 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 103 | Medium | [M - HNCO]⁺ |

| 75 | Medium | [M - HNCO - CO]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound and for its quantification in various matrices. A reversed-phase HPLC (RP-HPLC) method is commonly employed.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of methanol (B129727) and water, and degas it.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Chromatographic Conditions: Set the HPLC system with a C18 column, a constant flow rate (e.g., 1.0 mL/min), and a UV detector set to an appropriate wavelength (e.g., 265 nm).

-

Injection and Analysis: Inject the sample solution and record the chromatogram to determine the retention time and peak area.

Table 4: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 20:80 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Retention Time | ~4-6 min (dependent on exact conditions) |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the crystalline state of this compound, including bond lengths and angles.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality by slow evaporation of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the atomic coordinates and unit cell parameters.

Table 5: Illustrative X-ray Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: Specific crystallographic data for this compound should be obtained from dedicated crystallographic databases.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as its melting point and thermal stability.[1]

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum).

-

Instrument Setup: Place the sample and a reference pan into the DSC or TGA instrument.

-

Data Acquisition: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and record the heat flow (DSC) or weight change (TGA) as a function of temperature.

Table 6: Thermal Analysis Data for this compound

| Analysis | Parameter | Value (°C) |

| DSC | Melting Point (Onset) | >300 |

| TGA | Decomposition Temperature (Onset) | >300 |

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chlorouracil (B11105), a halogenated derivative of uracil. This compound is of significant interest in pharmaceutical research, particularly in the development of anticancer and antiviral therapies, as well as in genetic and biochemical studies.[1][2] Its mechanism of action often involves the inhibition of DNA synthesis, making it effective against rapidly proliferating cells.[1]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a clear reference for laboratory and development work.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₂O₂ | [1][3][4] |

| Molar Mass | 146.53 g/mol | [1][3][4] |

| Appearance | White to off-white/light beige crystalline powder | [2][3][4] |

| Melting Point | >300 °C (lit.) | [1][3][5][6] |

| Boiling Point | 413.6°C at 760 mmHg | [3][7] |

| Density | 1.6838 g/cm³ (rough estimate) | [3][5] |

| Vapor Pressure | 1.98E-07 mmHg at 25°C | [3][7] |

| Storage Conditions | 2-8°C, in a tightly closed container | [1][3][5] |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | 2.501 g/L at 25°C | [3][7][8] |

| Solubility in other solvents | Soluble in 1 M NH₄OH (50 mg/mL) | [3][4][7] |

| DMF: 8 mg/ml | [9] | |

| Ethanol: 53 mg/ml | [9] | |

| PBS (pH 7.2): 60 mg/ml | [9] | |

| DMSO: 0.8 mg/ml | [9] | |

| pKa | 6.77 ± 0.10 (Predicted) | [3][4][7] |

| 8.13 | [10] | |

| LogP (Octanol/Water) | -0.35 | [11] |

Spectroscopic Data

| Property | Details | Source |

| UV/Vis Absorption (λmax) | 210, 272 nm | [9] |

| ¹H NMR | Spectra available in DMSO-d₆ | [12][13] |

| ¹³C NMR | Spectra have been reported | [14] |

| IR and Raman Spectra | Detailed vibrational analysis has been performed | [15] |

| Mass Spectrometry | GC-MS and LC-MS data available | [16][17] |

Experimental Methodologies

While detailed, step-by-step experimental protocols for the determination of all physicochemical properties of this compound are not extensively available in the public literature, the following general methods are standardly employed for such characterizations.

Purity Determination: The purity of this compound is often determined by titration, a quantitative chemical analysis method.[1]

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: The UV absorption spectrum is typically measured using a spectrophotometer. The substance is dissolved in a suitable solvent, and the absorbance is measured at various wavelengths to determine the λmax values, which correspond to electronic transitions within the molecule.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the spectrum is obtained using an NMR spectrometer.[12][14]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups and vibrational modes of the molecule. The IR spectrum is often obtained from a solid sample using an FTIR spectrophotometer.[15][18]

Solubility Determination: The solubility of this compound in various solvents can be determined by preparing a saturated solution at a specific temperature. The concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). For instance, its solubility in supercritical CO₂ has been measured using UV-Vis spectrophotometry.[19]

Melting Point Determination: The melting point is determined using a melting point apparatus, where a small amount of the crystalline solid is heated, and the temperature range over which it melts is observed.

Logical Pathway: this compound as a Mutagenic Agent

This compound is known to be a mutagenic and clastogenic agent.[20] Its structural similarity to the natural DNA base thymine (B56734) allows it to be incorporated into DNA during replication. This incorporation can lead to errors in subsequent replication, such as mispairing with guanine, resulting in A:T to G:C transitions. This mechanism is central to its use in genetic research and its potential as an anticancer agent.[1][20]

Caption: Logical workflow of this compound's mutagenic action.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 1820-81-1 [chemicalbook.com]

- 6. This compound, 98% 1820-81-1 India [ottokemi.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound CAS#: 1820-81-1 [m.chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound(1820-81-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound [stenutz.eu]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(1820-81-1) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. A DFT study of vibrational spectra of this compound with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | C4H3ClN2O2 | CID 15758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. Determination of 5-fluorouracil anticancer drug solubility in supercritical CO 2 using semi-empirical and machine learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure, stability and function of this compound modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on the Mutagenicity of 5-Chlorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorouracil (5-ClU), a halogenated pyrimidine (B1678525) analog, was initially synthesized and investigated in the mid-20th century, primarily for its potential as an anti-tumor agent and a radiosensitizer. Early research into its biological activity quickly revealed its genotoxic properties, establishing it as a notable mutagen. This technical guide provides an in-depth overview of the foundational studies that characterized the mutagenicity of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Data Presentation: Quantitative Mutagenicity Data

The following tables summarize the key quantitative findings from early studies on the mutagenicity of 5-chloro-2'-deoxyuridine (B16210) (CldU), the deoxyribonucleoside of this compound, in mammalian cells.

Table 1: Induction of Sister Chromatid Exchanges (SCEs) in Chinese Hamster Ovary (CHO) Cells

| Compound | Concentration (µM) | SCEs per Metaphase (Mean ± S.D.) | Fold Increase over BrdU | Reference |

| 5-Chlorodeoxyuridine (CldU) | 10 | 60.0 ± 14.2 | 3-5 | [1] |

| 5-Bromodeoxyuridine (BrdU) | 10 | 14.6 ± 4.1 | 1 | [1] |

| 5-Chlorodeoxyuridine (CldU) | 0.5 - 200 | Concentration-dependent increase | 3-5 | [1] |

| 5-Bromodeoxyuridine (BrdU) | 0.5 - 200 | Concentration-dependent increase | 1 | [1] |

| 5-Chlorodeoxyuridine (CldU) | Not specified | - | 7-8 | [2] |

| 5-Bromodeoxyuridine (BrdU) | Not specified | - | 1 |

Table 2: Induction of Gene Mutations at the HGPRT Locus in Chinese Hamster Ovary (CHO) Cells

| Compound | Concentration (µM) | Mutagenicity | Relative Mutagenicity | Reference |

| 5-Chlorodeoxyuridine (CldU) | > 50 | Mutagenic | Less mutagenic than BrdU | |

| 5-Bromodeoxyuridine (BrdU) | > 50 | Mutagenic | More mutagenic than CldU |

Experimental Protocols

Detailed experimental protocols from the early studies are not always fully available. The following methodologies are reconstructed based on the information in published abstracts and standard laboratory practices of the era (early 1980s).

Mammalian Cell Mutagenicity Assays (Chinese Hamster Ovary - CHO Cells)

a) Cell Culture:

-

Cell Line: Chinese Hamster Ovary (CHO) cells were commonly used due to their stable karyotype and rapid growth.

-

Medium: Cells were typically cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Incubation: Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.

b) Sister Chromatid Exchange (SCE) Assay:

-

Principle: This assay detects the interchange of DNA between sister chromatids, which is indicative of DNA damage.

-

Procedure:

-

CHO cells were cultured for two cell cycles in the presence of the test compound (5-Chlorodeoxyuridine or 5-Bromodeoxyuridine).

-

During this time, the halogenated pyrimidine is incorporated into the newly synthesized DNA in place of thymidine.

-

Colcemid was added to the cultures to arrest cells in metaphase.

-

Cells were harvested, treated with a hypotonic solution, and fixed.

-

Metaphase spreads were prepared on microscope slides.

-

The slides were stained using a fluorescence-plus-Giemsa (FPG) technique to differentially stain sister chromatids, allowing for the visualization and quantification of SCEs.

-

c) Gene Mutation Assay (6-Thioguanine Resistance):

-

Principle: This assay measures the frequency of forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus. Cells with a functional HGPRT enzyme are killed by the toxic purine (B94841) analog 6-thioguanine (B1684491) (6-TG), while mutant cells lacking HGPRT activity can survive and form colonies.

-

Procedure:

-

CHO cells were exposed to various concentrations of 5-Chlorodeoxyuridine for a defined period (e.g., 24 hours).

-

After treatment, the cells were washed and cultured in a non-selective medium for a period to allow for the expression of any induced mutations.

-

Cells were then plated in a medium containing 6-thioguanine to select for resistant mutants.

-

A parallel set of cells was plated in a non-selective medium to determine the cloning efficiency (survival).

-

After an incubation period to allow for colony formation, the colonies were stained and counted.

-

The mutation frequency was calculated as the number of 6-TG resistant colonies per number of surviving cells.

-

Bacterial Reverse Mutation Assay (Ames Test) - A General Protocol of the Era

-

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a chemical to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.

-

Strains: Commonly used strains included TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation: Tests were typically performed both with and without a mammalian metabolic activation system (S9 fraction), usually derived from the livers of rats pre-treated with Aroclor 1254, to mimic mammalian metabolism of the test substance.

-

Procedure (Plate Incorporation Method):

-

The test compound (this compound) at various concentrations, the bacterial tester strain, and (if required) the S9 mix were added to molten top agar (B569324).

-

The mixture was poured onto a minimal glucose agar plate.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a mutagenic effect.

-

Mandatory Visualization

Proposed Mutagenic Mechanism of 5-Halouracils

The primary mechanism of mutagenicity for 5-halouracils, including this compound, is believed to be through its incorporation into DNA in place of thymine (B56734) and subsequent mispairing during DNA replication. The electron-withdrawing nature of the halogen atom at the 5-position increases the probability of the base existing in its rare enol tautomeric form, which preferentially pairs with guanine (B1146940) instead of adenine.

References

5-Chlorouracil: A Technical Guide to its Potential as an Antimetabolite in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893), is emerging as a compound of significant interest in the field of oncology. As an antimetabolite, it holds the potential to interfere with nucleic acid metabolism, a critical pathway for the proliferation of cancer cells. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their mechanism of action, synthesis, and preclinical data. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

Antimetabolites are a class of chemotherapy drugs that structurally resemble endogenous molecules essential for cellular processes. By mimicking these metabolites, they can inhibit key enzymes or be incorporated into macromolecules like DNA and RNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The halogenated pyrimidines, a subgroup of antimetabolites, have been a cornerstone of cancer therapy for decades, with 5-Fluorouracil (5-FU) being a prominent example.[1][4]

This compound (5-CU), with its structural similarity to both uracil and the widely used anticancer drug 5-Fluorouracil, presents a compelling case for investigation as a potential antimetabolite. Its unique chlorine substitution at the 5th position of the uracil ring imparts distinct chemical properties that may offer advantages in terms of target specificity and therapeutic efficacy. This document explores the current understanding of this compound as a potential anticancer agent, with a particular focus on its derivative, 6-(2-aminoethyl)amino-5-chlorouracil (B1219730) (AEAC), a potent inhibitor of thymidine (B127349) phosphorylase.

Mechanism of Action

The primary mechanism by which pyrimidine-based antimetabolites exert their cytotoxic effects is through the disruption of DNA and RNA synthesis. While the precise mechanisms of this compound are still under investigation, its structural similarity to 5-FU suggests that it may act on similar cellular targets.

Inhibition of Thymidylate Synthase (Analogous to 5-Fluorouracil)

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death" in rapidly dividing cancer cells. Given its structure, it is hypothesized that this compound, upon intracellular conversion to its corresponding deoxyribonucleoside monophosphate, could similarly inhibit TS.

Inhibition of Thymidine Phosphorylase by a this compound Derivative

A significant advancement in understanding the potential of this compound derivatives comes from the study of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC). AEAC has been identified as a potent and specific inhibitor of thymidine phosphorylase (TP). TP is an enzyme involved in the catabolism of thymidine and is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a factor implicated in tumor angiogenesis. By inhibiting TP, AEAC can disrupt pyrimidine (B1678525) salvage pathways and exert anti-angiogenic effects, thereby inhibiting tumor growth.

dot

Caption: Inhibition of Thymidine Phosphorylase by AEAC.

Inhibition of Dihydrouracil (B119008) Dehydrogenase

Research has also indicated that 5-chloro-2,4-dihydroxypyridine, a tautomeric form of this compound, is a potent inhibitor of dihydrouracil dehydrogenase (DHU dehydrogenase). This enzyme is involved in the catabolism of uracil and thymine. Inhibition of DHU dehydrogenase could lead to an accumulation of these pyrimidines, potentially disrupting nucleotide pool balance and cellular metabolism.

Synthesis and Characterization

The synthesis of this compound and its derivatives is a critical step in its evaluation as a potential therapeutic agent. Several synthetic routes have been reported.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of uracil.

Experimental Protocol: Chlorination of Uracil

-

Reaction Setup: Suspend uracil in an aqueous solution of a chlorinating agent, such as sodium hypochlorite, under acidic conditions.

-

Chlorination: Stir the suspension at a controlled temperature to facilitate the chlorination reaction at the 5-position of the uracil ring.

-

Isolation: The resulting this compound can be isolated by filtration.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent to obtain a high-purity product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Synthesis of 6-(2-aminoethyl)amino-5-chlorouracil (AEAC)

The synthesis of the derivative AEAC involves the reaction of this compound with 2-aminoethylamine.

Experimental Protocol: Synthesis of AEAC

-

Reaction Mixture: Dissolve this compound and 2-aminoethylamine in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature to drive the substitution reaction at the 6-position of the this compound ring.

-

Workup and Purification: After the reaction is complete, cool the mixture and purify the product using chromatographic techniques, such as column chromatography, to isolate AEAC.

-

Characterization: Verify the structure and purity of the synthesized AEAC using NMR, MS, and other appropriate analytical methods.

dot

Caption: General synthesis workflow for this compound and AEAC.

Preclinical Studies

Preclinical evaluation of this compound and its derivatives is essential to determine their anticancer potential and to guide further development.

In Vitro Studies

In vitro assays are crucial for determining the cytotoxic and mechanistic properties of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cancer cells of interest (e.g., A549, PANC-1) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or its derivatives for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Studies

Animal models provide a platform to evaluate the antitumor efficacy and safety of drug candidates in a physiological setting.

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Use immunocompromised mice (e.g., nude mice) for the study.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, PANC-1) into the flanks of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size and then randomly assign the mice to different treatment groups (e.g., vehicle control, AEAC).

-

Drug Administration: Administer the test compound (e.g., AEAC) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess for any potential toxicity.

Quantitative Data

The following tables summarize the available quantitative data for the this compound derivative, AEAC.

Table 1: Enzyme Inhibition Data for AEAC

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase (TP) | 165 nM |

Table 2: In Vivo Antitumor Activity of AEAC in Xenograft Models

| Cancer Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| A549 (Non-small cell lung cancer) | AEAC (50 mg/kg, oral, daily) | 40-50% | < 0.05 |

| PANC-1 (Pancreatic cancer) | AEAC (50 mg/kg, oral, daily) | 40-50% | < 0.05 |

| BxPC-3 (Pancreatic cancer) | AEAC (50 mg/kg, oral, daily) | Not active | - |

Future Directions

The preliminary data on this compound and its derivative AEAC are promising and warrant further investigation. Future research should focus on:

-

Comprehensive In Vitro Screening: Evaluating the cytotoxicity of this compound and a broader range of its derivatives against a diverse panel of cancer cell lines to identify responsive tumor types.

-

Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the direct effects on thymidylate synthase and other potential targets.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds.

-

Combination Therapies: Investigating the synergistic potential of this compound derivatives with other established anticancer agents.

-

Lead Optimization: Synthesizing and evaluating novel analogs of this compound with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound represents a promising scaffold for the development of novel antimetabolite-based cancer therapies. The demonstrated potent and specific inhibition of thymidine phosphorylase by its derivative, AEAC, highlights a tangible pathway for therapeutic intervention. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the potential of this compound into effective clinical treatments for cancer.

References

- 1. Radiobiology and clinical application of halogenated pyrimidine radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

In Vitro Cytotoxicity of 5-Halogenated Uracils: A Technical Guide Focused on 5-Fluorouracil

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the in vitro cytotoxic properties of 5-Fluorouracil. It includes quantitative data, experimental methodologies, and visual representations of key cellular pathways.

Overview of 5-Fluorouracil (5-FU) Cytotoxicity

5-Fluorouracil is a pyrimidine (B1678525) analog that has been a cornerstone of cancer chemotherapy for decades. Its cytotoxic effects are primarily mediated through the disruption of DNA and RNA synthesis and function.[1] Once inside a cell, 5-FU is converted into several active metabolites. These metabolites can inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[1] This inhibition leads to a depletion of thymidine triphosphate (dTTP), which not only disrupts DNA replication and repair but can also lead to the misincorporation of other nucleotides, causing DNA damage.[2] Additionally, 5-FU metabolites can be incorporated into RNA, interfering with its processing and function.[1] The culmination of these effects is the induction of cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]

Quantitative Cytotoxicity Data: IC50 Values of 5-Fluorouracil

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of 5-FU in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| A431 | Skin Squamous Cell Carcinoma | 47.02 ± 0.65 | Not Specified |

| HT29 | Colorectal Adenocarcinoma | 85.37 ± 1.81 | Not Specified |

| HeLa | Cervical Cancer | 43.34 ± 2.77 | Not Specified |

| HT-29 | Colorectal Cancer | 5.00 ± 0.004 (as µg/mL) | Not Specified |

Data sourced from multiple studies. Note that experimental conditions such as cell density and assay method can influence IC50 values.

Key Mechanisms of 5-FU-Induced Cell Death

The cytotoxic activity of 5-FU is multifaceted, primarily leading to cell cycle arrest and apoptosis through various signaling pathways.

Cell Cycle Arrest

5-FU has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A common mechanism is the arrest at the G1/S phase boundary or within the S phase. This is often associated with the upregulation of cell cycle inhibitors like p21 and p27, and the modulation of cyclin-dependent kinases (CDKs). In some cell lines, such as keloid fibroblasts, 5-FU can induce a G2/M phase arrest.

Apoptosis Induction

5-FU is a potent inducer of apoptosis in cancer cells. This programmed cell death can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis. Studies have demonstrated the involvement of caspase-8 and caspase-9 in 5-FU-induced apoptosis, suggesting the engagement of both the extrinsic and intrinsic pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro cytotoxicity studies. Below are standard protocols for key experiments used to assess the effects of compounds like 5-FU.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-FU) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways involved in 5-FU cytotoxicity.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: Experimental workflow for the detection of apoptosis.

Caption: Simplified signaling pathway of 5-FU-induced apoptosis.

References

Spectroscopic Analysis of 5-Chlorouracil: A Technical Guide for Researchers

Introduction

5-Chlorouracil is an organochlorine compound structurally analogous to the nucleobase uracil.[1] Its significance in biomedical research stems from its role as a marker for DNA damage induced by hypochlorous acid, a reactive oxygen species produced during inflammation.[1] The myeloperoxidase enzyme, secreted by phagocytes in inflammatory tissue, can generate this compound, which may subsequently be incorporated into DNA, leading to potential mutagenesis.[2][3] Accurate identification and characterization of this compound are therefore critical in studies related to inflammation, carcinogenesis, and drug development.

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—used for the structural elucidation and analysis of this compound. It includes summaries of spectral data, detailed experimental protocols, and visualized workflows for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. The standard solvent for NMR analysis of this compound is deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), as its N-H protons are observable in this solvent.[4]

¹H NMR Analysis

The ¹H NMR spectrum of this compound is relatively simple, characterized by signals from the proton on the pyrimidine (B1678525) ring and the two amide protons (N-H). The N-H protons are typically broad and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Expected ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.0 - 8.2 | Singlet (s) | C₆-H |

| ~11.0 - 11.5 | Broad Singlet (br s) | N₁-H |

| ~11.5 - 12.0 | Broad Singlet (br s) | N₃-H |

Note: The chemical shifts for N-H protons are approximate and can vary. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the four distinct carbon atoms in the this compound molecule. The carbonyl carbons (C₂ and C₄) are significantly deshielded and appear far downfield. The carbon atom bearing the chlorine (C₅) and the protonated carbon (C₆) appear at intermediate chemical shifts.

Table 2: Expected ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~160 | C₄ (Carbonyl) |

| ~150 | C₂ (Carbonyl) |

| ~140 | C₆ |

| ~110 | C₅ |

Note: These are approximate chemical shift ranges. The solvent peak for DMSO-d₆ appears at ~39.5 ppm.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of high-purity this compound.

-

For ¹³C NMR, a higher concentration is preferable; use 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Data Acquisition:

-

Transfer the solution to a standard 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required, often taking from 30 minutes to several hours.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase-correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy confirms the presence of N-H bonds, carbonyl (C=O) groups, and the C-Cl bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3188 | N-H Stretching | Amide (N-H) |

| 3088 | C-H Stretching | Aromatic C-H |

| 1720 | C=O Stretching | Carbonyl (C=O) |

| 1675 | C=C Stretching / N-H Bending | Ring / Amide |

| 1425 | C-N Stretching | Ring C-N |

| 1220 | C-N Stretching | Ring C-N |

| 844 | C-H Bending (out-of-plane) | Aromatic C-H |

| 680 | C-Cl Stretching | C-Cl |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Clean the surface with a suitable solvent like isopropanol (B130326) and wipe dry with a soft, lint-free tissue.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of solid, crystalline this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000–400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the wavenumbers (cm⁻¹) of the major absorption peaks.

-

Correlate the observed absorption bands with known functional group frequencies to confirm the molecular structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions within the conjugated pyrimidine ring system. The wavelength of maximum absorbance (λₘₐₓ) is a characteristic feature.

While specific, high-resolution data for this compound is not consistently published, its spectrum is expected to be very similar to that of other halogenated uracils. For its close analog, 5-Fluorouracil, the λₘₐₓ is consistently reported in the range of 265-266 nm in aqueous or buffer solutions.[6]

Table 4: Expected UV-Vis Spectral Data for this compound

| λₘₐₓ (nm) | Solvent | Chromophore |

|---|

| ~265 - 275 | Water / Buffer (e.g., PBS) | Pyrimidine ring (π → π*) |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., HPLC-grade water, ethanol, or a phosphate (B84403) buffer).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0. A typical concentration is in the µg/mL range.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill one cuvette with the solvent to be used as the blank (reference).

-

Fill the second cuvette with the this compound sample solution.

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Perform a baseline correction with the blank solvent.

-

Scan the sample across the UV range (e.g., 200–400 nm) to determine the wavelength of maximum absorbance (λₘₐₓ).

-

-

Data Analysis:

-

Record the λₘₐₓ value and the absorbance at this wavelength.

-

If quantitative analysis is required, use the Beer-Lambert law (A = εlc) by measuring the absorbance of standards of known concentration to create a calibration curve.

-

Visualized Pathways and Workflows

Diagrams created using Graphviz help to visualize complex relationships and experimental processes, providing clarity for researchers.

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Biochemical pathway for the formation of this compound via myeloperoxidase.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. scienceopen.com [scienceopen.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ukaazpublications.com [ukaazpublications.com]

Quantum Chemical Calculations for 5-Chlorouracil Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical calculations used to determine the stability of 5-Chlorouracil (B11105), a halogenated derivative of uracil (B121893) with significant interest in medicinal chemistry due to its potential as an anti-tumor agent.[1][2][3] Understanding the relative stability of its different tautomeric forms is crucial for predicting its biological activity and designing new therapeutic agents. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear, comparative format.

Core Concepts in this compound Stability

The stability of this compound is primarily investigated through the analysis of its various tautomers. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. For this compound, the main focus is on the equilibrium between its dione (B5365651) and various keto-enol forms. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the energetic landscape of these tautomers.

Theoretical studies consistently show that the dione form of this compound is the most stable tautomer in both the gas phase and in aqueous solution.[4] The relative stability of other tautomers is a key area of investigation, as even minor populations of less stable forms can have significant biological implications.

Data Presentation: Energetic and Structural Parameters

The following tables summarize the quantitative data from various quantum chemical studies on this compound. These include relative energies, thermodynamic properties, and key structural parameters.

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Method/Basis Set | Phase | Relative Energy (kcal/mol) | Reference |

| Dione | B3LYP/6-311+G | Gas | 0.00 | [4] |

| Dione | B3LYP/6-311+G | Aqueous | 0.00 | |

| Keto-Enol 1 | B3LYP/6-311+G | Gas | 10.54 | |

| Keto-Enol 1 | B3LYP/6-311+G | Aqueous | 8.67 | |

| Keto-Enol 2 | B3LYP/6-311+G | Gas | 13.21 | |

| Keto-Enol 2 | B3LYP/6-311+G | Aqueous | 10.93 | |

| Di-Enol | B3LYP/6-311+G | Gas | 23.45 | |

| Di-Enol | B3LYP/6-311+G | Aqueous | 20.11 | |

| Dione | M06-2X/6-311++g(3df,3pd) | Gas | 0.00 | |

| Dione | M06-2X/6-311++g(3df,3pd) | Water | 0.00 |

Table 2: Calculated Thermodynamic Properties of the Dione Tautomer of this compound

| Property | Method/Basis Set | Phase | Value | Reference |

| Total Energy (Hartree) | B3LYP/6-311+G | Gas | -806.913 | |

| Standard Enthalpy (kcal/mol) | B3LYP/6-311+G | Gas | -506253.5 | |

| Standard Free Energy (kcal/mol) | B3LYP/6-311+G | Gas | -506280.1 | |

| Dipole Moment (Debye) | B3LYP/6-311+G | Gas | 3.84 | |

| HOMO-LUMO Energy Gap (eV) | B3LYP/6-311++G** | Gas | 5.4 |

Table 3: Selected Optimized Geometrical Parameters of the Dione Tautomer of this compound

| Parameter | Method/Basis Set | Calculated Value |

| Bond Length C5-Cl (Å) | B3LYP/6-311++G | 1.735 |

| Bond Length C4=O10 (Å) | B3LYP/6-311++G | 1.215 |

| Bond Length C2=O11 (Å) | B3LYP/6-311++G | 1.218 |

| Bond Angle C4-C5-C6 (°) | B3LYP/6-311++G | 118.9 |

| Bond Angle N3-C4-C5 (°) | B3LYP/6-311++G** | 115.3 |

Experimental and Computational Protocols

The following sections detail the methodologies commonly employed in the quantum chemical analysis of this compound stability.

Computational Methods

The majority of studies on this compound stability utilize Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy.

-

Software: Calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09).

-

Model Chemistry:

-

Functionals: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is widely used. More recent studies have also employed functionals like M06-2X for improved accuracy, particularly for non-covalent interactions.

-

Basis Sets: Pople-style basis sets, such as 6-311+G(d,p) or 6-311++G(d,p), are commonly chosen to provide a good description of the electronic structure. The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately modeling the electron distribution and intermolecular interactions.

-

-

Geometry Optimization: The first step in the computational protocol is the full geometry optimization of the different tautomers of this compound. This process finds the minimum energy structure for each tautomer.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two main purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are used to calculate the Gibbs free energy.

-

-

Solvation Models: To simulate the effect of a solvent (typically water), continuum solvation models like the Polarizable Continuum Model (PCM) or the Onsager solution theory model are employed. These models approximate the solvent as a continuous medium with a specific dielectric constant.

Experimental Methods (for comparison)

While this guide focuses on computational methods, it is important to note that experimental techniques provide the ultimate benchmark for theoretical predictions.

-

Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of this compound. By comparing the experimental spectra with the calculated frequencies, the accuracy of the computational model can be assessed.

-

X-ray Crystallography: This technique can determine the solid-state structure of this compound, providing precise bond lengths and angles that can be compared with the optimized geometries from calculations.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical quantum chemical investigation into the stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, stability and function of this compound modified A:U and G:U base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A DFT study of vibrational spectra of this compound with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 5-Chlorouracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chlorouracil, a halogenated derivative of uracil, in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Data Presentation: Solubility of this compound

The solubility of this compound is a critical parameter for its application in various experimental and pharmaceutical contexts. The following table summarizes the available quantitative solubility data in a range of organic and aqueous media.

| Solvent | Temperature (°C) | Solubility |

| Dimethylformamide (DMF) | Not Specified | 8 mg/mL[1] |

| Ethanol | Not Specified | 53 mg/mL[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 0.8 mg/mL[1] |

| Water | 25 | 2.501 g/L[2] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | Not Specified | 60 mg/mL[1] |

| 1 M Ammonium Hydroxide (NH4OH) | Not Specified | 50 mg/mL[2][3] |

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely accepted technique for establishing the thermodynamic equilibrium solubility of a solid in a solvent.[4][5][6][7] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

Shake-Flask Method for this compound Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the optimal equilibration time.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification of Dissolved this compound:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution across a range of UV wavelengths (e.g., 200-400 nm).[8][9]

-

Measure the absorbance of the standard solutions and the diluted sample at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Use the absorbance of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

Using High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV absorbance spectrum).[10][11][12][13][14]

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject the standard solutions and the diluted sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Use the peak area of the diluted sample and the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original solubility by taking the dilution factor into account.

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 1820-81-1 [chemicalbook.com]

- 3. This compound ReagentPlus , 99 1820-81-1 [sigmaaldrich.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. benchchem.com [benchchem.com]

- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ijpca.org [ijpca.org]

- 12. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jfda-online.com [jfda-online.com]

- 14. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Chlorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorouracil (B11105) (5-ClU), a halogenated derivative of uracil (B121893), is a compound of significant interest in medicinal chemistry and molecular biology.[1] It serves as a precursor in the synthesis of various pharmaceutical compounds and is utilized in research to study nucleic acid metabolism.[2][3] Understanding its thermodynamic properties and stability is crucial for its application in drug development, particularly in optimizing synthesis, formulation, and storage, as well as for elucidating its mechanism of action at a molecular level. This guide provides a comprehensive overview of the thermodynamic characteristics and stability profile of this compound, supported by experimental data and methodologies.

Thermodynamic Properties

The thermodynamic properties of this compound provide fundamental insights into its energy landscape and reactivity. Key parameters include its heat capacity, enthalpy, entropy, and Gibbs free energy.

Heat Capacity and Standard Thermodynamic Functions

The heat capacity of this compound has been experimentally determined over a wide temperature range. These data are essential for calculating other thermodynamic functions. The molar heat capacity at constant pressure (Cp,m) and derived standard thermodynamic functions at T = 298.15 K and p = 0.1 MPa are summarized in Table 1.

Table 1: Molar Heat Capacity and Standard Thermodynamic Functions of this compound [4]

| Property | Value | Units |

| Molar heat capacity (Cp,m) | 134.7 | J·K-1·mol-1 |

| Standard molar entropy (Sm°) | 165.8 | J·K-1·mol-1 |

| Standard molar enthalpy (Hm°) | 24.38 | kJ·mol-1 |

Gas-Phase Acidity and Proton Affinity

The intrinsic acidic and basic properties of this compound in the gas phase have been investigated using experimental and theoretical methods.[5] These properties are important for understanding its behavior in non-polar biological environments and its interaction with enzymes. The gas-phase acidity (ΔHacid) and proton affinity (PA) provide quantitative measures of these characteristics.

Table 2: Gas-Phase Acidity and Proton Affinity of this compound

| Property | Experimental Value (kcal/mol) | Computational Value (kcal/mol) |

| Gas-Phase Acidity (ΔHacid) | 324.7 ± 2.5 | 325.2 |

| Proton Affinity (PA) | 208.5 ± 1.5 | 208.1 |

Stability of this compound

The stability of this compound is a critical factor for its synthesis, storage, and biological activity. It can be influenced by factors such as temperature, light, and pH.

Thermal Stability

This compound is a crystalline solid at room temperature and exhibits high thermal stability. It has a melting point that exceeds 300 °C.

Photolytic Stability

This compound undergoes photolysis when exposed to ultraviolet (UV) light, particularly in aqueous solutions. The rate of photolysis is dependent on pH and temperature, with higher pH and temperature leading to faster decomposition. The undissociated form of this compound is relatively stable to photolysis, while the monoanionic form, which is predominant at pH values above 8, degrades at a first-order rate upon exposure to light in the 290-320 nm range.

Hydrolytic Stability

The kinetics and mechanisms of the hydrolysis of 5-halouracils, including this compound, have been studied. The stability of the C-X bond in 5-halouracils is a key factor in their biological activity and degradation. While specific kinetic data for this compound hydrolysis was not detailed in the provided search results, the general mechanism involves nucleophilic attack at the C6 position, which can be influenced by the halogen substituent at the C5 position.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of the thermodynamic properties and stability of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of uracil.

Protocol for Synthesis:

-

Suspend uracil in an aqueous solution of hydrochloric acid (e.g., 18%).

-

Bubble gaseous chlorine through the suspension at an elevated temperature (e.g., 72-80 °C).

-

Continue the reaction until the detection of unreacted chlorine leaving the vessel.

-

Collect the solid product by filtration. The resulting white solid is this compound.

Another method involves the reaction of uracil with sodium hypochlorite (B82951) under acidic conditions.

Calorimetry

Calorimetry is used to measure the heat changes associated with chemical reactions or physical changes, allowing for the determination of thermodynamic properties like enthalpy. A general procedure for determining the heat of reaction using a solution calorimeter is as follows:

General Calorimetry Protocol:

-

Assemble a calorimeter, which typically consists of an insulated container, a temperature measuring device (thermometer or thermistor), a stirrer, and a port for adding reactants.

-

Measure a known volume of a solvent (e.g., water or a buffer) into the calorimeter and allow it to reach thermal equilibrium.

-

Record the initial temperature of the solvent.

-

Introduce a known mass of the substance of interest (e.g., this compound) into the calorimeter.

-

Record the temperature change over time until a stable final temperature is reached.

-

The heat of reaction (q) can be calculated using the formula: q = (Ccalorimeter + msolution * csolution) * ΔT, where Ccalorimeter is the heat capacity of the calorimeter, msolution is the mass of the solution, csolution is the specific heat capacity of the solution, and ΔT is the change in temperature.

-

The calorimeter constant (Ccalorimeter) should be determined separately by performing a reaction with a known enthalpy change.

Determination of Gas-Phase Acidity and Proton Affinity

The gas-phase thermochemical properties of 5-halouracils have been determined using a combination of experimental techniques, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, and computational methods.

Experimental Approach for Gas-Phase Acidity:

-

Bracketing Method: This method involves reacting the deprotonated this compound with a series of reference acids with known gas-phase acidities. By observing the direction of proton transfer, the acidity of this compound can be bracketed between the acidities of two reference compounds.

-

Kinetic Method: This method is used to determine the proton affinity by measuring the rates of competing dissociation reactions of a proton-bound dimer formed between this compound and a reference base.

Computational Approach:

-

Density Functional Theory (DFT) calculations, such as B3LYP, are often employed to calculate the optimized geometries and energies of the neutral and deprotonated species. These energies are then used to compute the gas-phase acidity and proton affinity.

Biological Pathways and Mechanism of Action

As a uracil analog, this compound is believed to exert its biological effects primarily through its incorporation into nucleic acids, leading to disruption of their normal function.

Metabolic Pathway

This compound likely follows a catabolic pathway similar to that of 5-fluorouracil. This pathway involves a series of enzymatic reactions that lead to its degradation.

Caption: Proposed catabolic pathway of this compound.

Proposed Mechanism of Action and Downstream Effects

The primary mechanism of action of this compound is thought to involve its conversion to 5-chloro-2'-deoxyuridine (B16210) and subsequent phosphorylation to the triphosphate form, which can then be incorporated into DNA. This incorporation can lead to DNA damage, inhibition of DNA synthesis, and ultimately, cell death.

Caption: Proposed mechanism of action for this compound.

Conclusion

This technical guide has summarized the key thermodynamic properties and stability aspects of this compound. The provided data on heat capacity, enthalpy, entropy, gas-phase acidity, and proton affinity are fundamental for understanding its chemical behavior. The discussion on its thermal, photolytic, and hydrolytic stability offers practical insights for its handling and formulation. While detailed signaling pathways remain an area for further investigation, the proposed metabolic pathway and mechanism of action provide a solid foundation for its role as a uracil analog. The experimental protocols outlined serve as a starting point for researchers aiming to conduct further studies on this important molecule.

References

The Biological Fate and Metabolic Pathways of 5-Chlorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary